2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
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Overview
Description
2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound that features a unique structure combining adamantyl and cyclopenta[b]thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the cyclopenta[b]thienyl core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the adamantyl group: This step often involves the use of adamantyl halides in the presence of a base to facilitate nucleophilic substitution.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-oxo-5,6-dihydro-4H-cyclopenta[b]thien-4-yl)propanedinitrile
- 2-(2-bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thien-4-yl)propanedinitrile
Uniqueness
2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to the presence of the adamantyl group, which imparts specific steric and electronic properties. These properties can enhance the compound’s stability and reactivity, making it a valuable component in various applications .
Properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide |
InChI |
InChI=1S/C20H24N2OS/c21-11-16-15-2-1-3-17(15)24-19(16)22-18(23)10-20-7-12-4-13(8-20)6-14(5-12)9-20/h12-14H,1-10H2,(H,22,23) |
InChI Key |
ZPUVLHOLTPUSNZ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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